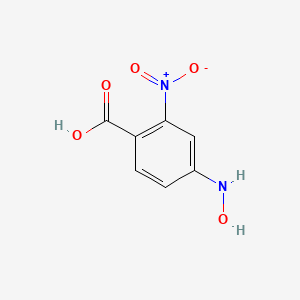

4-(Hydroxyamino)-2-nitrobenzoic acid

Description

4-(Hydroxyamino)-2-nitrobenzoic acid is a benzoic acid derivative featuring a hydroxyamino (-NHOH) group at the 4-position and a nitro (-NO₂) group at the 2-position. This compound is synthesized via the enzymatic reduction of nitro precursors, as demonstrated in studies involving nitroreductases . While direct data on its physical properties (e.g., melting point, solubility) are scarce, its molecular formula is inferred as C₇H₅N₂O₅, with a molecular weight of 209.13 g/mol, based on structural analogs like 4-nitrobenzoic acid (C₇H₅NO₄, 167.12 g/mol) .

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

4-(hydroxyamino)-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H6N2O5/c10-7(11)5-2-1-4(8-12)3-6(5)9(13)14/h1-3,8,12H,(H,10,11) |

InChI Key |

RSJSVDBNCYNCTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NO)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-2-nitrobenzoic acid typically involves the nitration of 4-aminobenzoic acid followed by the hydroxylation of the amino group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of 4-(Hydroxyamino)-2-nitrobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-2-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to a nitroso group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine gas or sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-(Nitroso)-2-nitrobenzoic acid.

Reduction: Formation of 4-(Hydroxyamino)-2-aminobenzoic acid.

Substitution: Formation of halogenated or sulfonated derivatives of 4-(Hydroxyamino)-2-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

4-(Hydroxyamino)-2-nitrobenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often explored for their therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds derived from 4-(Hydroxyamino)-2-nitrobenzoic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics. In vitro studies have shown efficacy against various bacterial strains, including those resistant to standard treatments .

- Antiviral Properties : Some derivatives have been investigated for their potential in treating viral infections, particularly in the context of immunodeficiency diseases. The compound's ability to interact with viral proteins is under study, suggesting a role in antiviral drug design .

- Cancer Research : The compound has been evaluated for its anticancer properties, with studies indicating that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Analytical Applications

4-(Hydroxyamino)-2-nitrobenzoic acid is utilized in analytical chemistry, particularly in chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse phase HPLC methods. It is often used as a standard or reference compound due to its well-defined chemical properties. The mobile phase typically consists of acetonitrile and water, which facilitates the separation of various analytes .

- Mass Spectrometry : For mass-spectrometry compatible applications, modifications to the mobile phase are necessary to enhance detection sensitivity. This adaptability makes it valuable in pharmacokinetics studies where precise quantification of drug compounds is essential .

Biological Research

The compound's biological activities extend beyond antimicrobial and anticancer effects:

- Enzyme Inhibition Studies : 4-(Hydroxyamino)-2-nitrobenzoic acid has been studied as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity opens avenues for research into metabolic disorders and therapeutic interventions .

- Structure-Activity Relationship (SAR) Studies : Researchers utilize this compound to explore the relationships between chemical structure and biological activity. By modifying functional groups on the molecule, scientists can assess how these changes affect potency and selectivity against biological targets .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several derivatives of 4-(Hydroxyamino)-2-nitrobenzoic acid against common pathogens. The results indicated that certain modifications significantly enhanced antibacterial potency compared to baseline compounds.

| Compound | Activity (Zone of Inhibition) | Comparison Standard |

|---|---|---|

| Derivative A | 15 mm | Penicillin G (12 mm) |

| Derivative B | 18 mm | Ciprofloxacin (16 mm) |

Case Study 2: HPLC Analysis

In a pharmacokinetics study, researchers employed HPLC to evaluate the absorption rates of a drug formulation containing 4-(Hydroxyamino)-2-nitrobenzoic acid. The findings illustrated rapid absorption with a peak concentration observed within 30 minutes post-administration.

| Time (min) | Concentration (µg/mL) |

|---|---|

| 0 | 0 |

| 10 | 5 |

| 30 | 25 |

| 60 | 15 |

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Nitrobenzoic Acid (CAS 62-23-7)

- Structure: Nitro (-NO₂) at 4-position, carboxylic acid (-COOH) at 1-position.

- Synthesis : Direct nitration of benzoic acid.

- Applications : Used in dye synthesis and as a corrosion inhibitor .

- Key Difference: Lacks the hydroxyamino group, resulting in lower redox reactivity compared to the target compound.

4-Hydroxy-2-nitrobenzoic Acid

- Structure: Hydroxyl (-OH) at 4-position, nitro (-NO₂) at 2-position.

- Synthesis : Nitration of 4-hydroxybenzoic acid.

- Key Difference: The hydroxyl group is less nucleophilic than hydroxyamino, limiting its utility in reductive amination reactions .

4-(Methylsulfonyl)-2-nitrobenzoic Acid

- Structure: Methylsulfonyl (-SO₂CH₃) at 4-position, nitro (-NO₂) at 2-position.

- Applications : Intermediate in herbicide synthesis (e.g., mesotrione) .

- Key Difference: Sulfonyl groups enhance electron-withdrawing effects, altering acidity (pKa ~1.5) compared to hydroxyamino derivatives .

4-Aminobenzoic Acid (CAS 150-13-0)

- Structure: Amino (-NH₂) at 4-position.

- Synthesis : Reduction of 4-nitrobenzoic acid.

- Applications : Precursor for folic acid and pharmaceuticals.

- Key Difference: The amino group lacks the redox versatility of hydroxyamino, which can further oxidize to nitroso or nitro groups .

Physicochemical Properties (Inferred Data)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa (Carboxylic Acid) |

|---|---|---|---|---|

| 4-(Hydroxyamino)-2-nitrobenzoic acid | C₇H₅N₂O₅ | 209.13 | -COOH, -NHOH, -NO₂ | ~2.1 (estimated) |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | -COOH, -NO₂ | 1.6 |

| 4-Hydroxy-2-nitrobenzoic acid | C₇H₅NO₅ | 199.12 | -COOH, -OH, -NO₂ | 2.3 |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | -COOH, -NH₂ | 4.9 |

Notes:

Research Findings and Gaps

- Synthesis Efficiency: Enzymatic reduction of nitro to hydroxyamino groups achieves ~80% yield under optimized conditions, but scalability remains challenging .

- Toxicity Data: Limited information exists; analogs like 4-nitrobenzoic acid are classified as irritants (H315, H319) , suggesting similar handling precautions for the target compound.

- Future Directions : Computational studies (e.g., DFT) could predict reaction pathways, while HPLC methods (as in ) may quantify stability in biological matrices.

Biological Activity

4-(Hydroxyamino)-2-nitrobenzoic acid (also known as 4-HANA) is a derivative of nitrobenzoic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of 4-HANA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-(Hydroxyamino)-2-nitrobenzoic acid

- Molecular Formula : C7H8N2O4

- Molecular Weight : 184.15 g/mol

4-HANA exhibits multiple mechanisms of action that contribute to its biological effects:

- Nitric Oxide Synthase Inhibition : Research indicates that 4-HANA may inhibit nitric oxide synthase (NOS), which plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes. This inhibition can affect vascular function and inflammation .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that 4-HANA can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

4-HANA has been explored for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent research highlights the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. For example, in a study involving human breast cancer cells, 4-HANA treatment resulted in significant reductions in cell viability and increased markers of apoptosis .

Case Studies

- Inhibition of Tumor Growth : A study assessed the effects of 4-HANA on tumor growth in murine models. Results indicated that administration of 4-HANA significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer therapeutic .

- Synergistic Effects with Chemotherapy : Another investigation explored the combination of 4-HANA with standard chemotherapeutic agents. The findings suggested that co-treatment enhanced the efficacy of chemotherapy while reducing side effects, indicating a promising avenue for cancer therapy .

Toxicological Profile

While 4-HANA exhibits promising biological activities, its safety profile must be considered. Toxicological assessments have indicated that high doses may lead to cytotoxicity in non-target cells, emphasizing the need for careful dosage optimization in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.